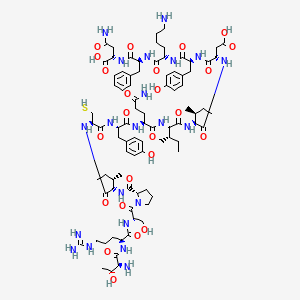
PD-1/PD-L1-IN-42
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-1/PD-L1-IN-42 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells by inhibiting the activity of effector T cells. By blocking this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-42 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a biphenyl scaffold, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity to PD-L1 .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PD-1/PD-L1-IN-42 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups that may enhance its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, potentially altering the compound’s binding affinity.
Substitution: Substitution reactions are commonly employed to introduce various substituents that improve the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include palladium catalysts, organic solvents like 1,4-dioxane, and bases such as potassium acetate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced binding affinities and improved pharmacokinetic profiles. These derivatives are further evaluated for their efficacy in blocking the PD-1/PD-L1 interaction .
Aplicaciones Científicas De Investigación
PD-1/PD-L1-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in research to understand the mechanisms of immune evasion by cancer cells.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, aiming to enhance the immune system’s ability to target and destroy cancer cells.
Industry: Utilized in the development of new cancer treatments and as a reference compound in drug discovery .
Mecanismo De Acción
PD-1/PD-L1-IN-42 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1 on the surface of T cells. This blockade restores the activity of effector T cells, allowing them to recognize and attack cancer cells. The compound’s mechanism of action involves disrupting the inhibitory signals transmitted by the PD-1/PD-L1 interaction, thereby enhancing the immune response against tumors .
Comparación Con Compuestos Similares
PD-1/PD-L1-IN-42 is compared with other small-molecule inhibitors targeting the PD-1/PD-L1 interaction, such as Incyte-001, Incyte-011, and BMS-1001. While all these compounds aim to block the PD-1/PD-L1 interaction, this compound is unique in its specific binding affinity and pharmacokinetic properties .
List of Similar Compounds
- Incyte-001
- Incyte-011
- BMS-1001
These compounds share similar mechanisms of action but differ in their chemical structures and binding affinities, making this compound a valuable addition to the arsenal of PD-1/PD-L1 inhibitors .
Propiedades
Fórmula molecular |
C85H129N21O24S |
|---|---|
Peso molecular |
1861.1 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C85H129N21O24S/c1-8-43(4)67(104-78(123)62-22-17-35-106(62)83(128)60(41-107)101-71(116)53(21-16-34-92-85(90)91)95-79(124)66(89)46(7)108)81(126)102-61(42-131)77(122)98-57(38-49-25-29-51(110)30-26-49)74(119)94-54(31-32-63(87)111)72(117)103-69(45(6)10-3)82(127)105-68(44(5)9-2)80(125)99-58(40-65(113)114)76(121)97-56(37-48-23-27-50(109)28-24-48)73(118)93-52(20-14-15-33-86)70(115)96-55(36-47-18-12-11-13-19-47)75(120)100-59(84(129)130)39-64(88)112/h11-13,18-19,23-30,43-46,52-62,66-69,107-110,131H,8-10,14-17,20-22,31-42,86,89H2,1-7H3,(H2,87,111)(H2,88,112)(H,93,118)(H,94,119)(H,95,124)(H,96,115)(H,97,121)(H,98,122)(H,99,125)(H,100,120)(H,101,116)(H,102,126)(H,103,117)(H,104,123)(H,105,127)(H,113,114)(H,129,130)(H4,90,91,92)/t43-,44-,45-,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-,69-/m0/s1 |
Clave InChI |
SHLICGSPEYTXGG-UDPVMFHBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
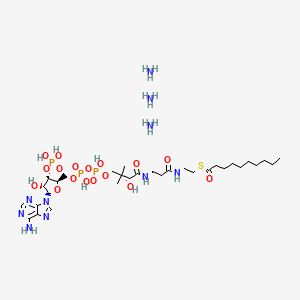
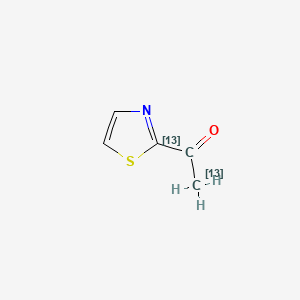
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)

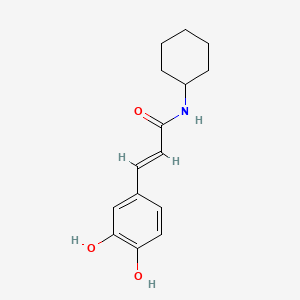
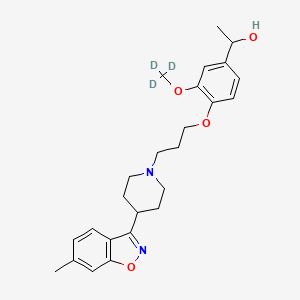
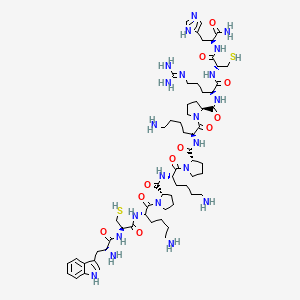
![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)


![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)
